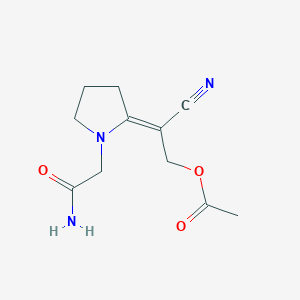
2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amino group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with an amino acid ester, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrrolidin-2-ylidene)-2-propanethione: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
Ethyl 2-[1-(2-amino-2-oxoethyl)pyrrolidin-2-ylidene]-2-cyanoacetate: A closely related compound with slight variations in its ester group.
Uniqueness
2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[(2Z)-2-[1-(2-amino-2-oxoethyl)pyrrolidin-2-ylidene]-2-cyanoethyl] acetate |
InChI |
InChI=1S/C11H15N3O3/c1-8(15)17-7-9(5-12)10-3-2-4-14(10)6-11(13)16/h2-4,6-7H2,1H3,(H2,13,16)/b10-9- |
InChI Key |
NAFJVUZWXDVJNK-KTKRTIGZSA-N |
Isomeric SMILES |
CC(=O)OC/C(=C\1/CCCN1CC(=O)N)/C#N |
Canonical SMILES |
CC(=O)OCC(=C1CCCN1CC(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
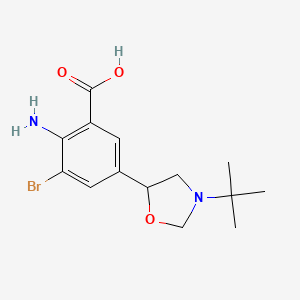
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)

![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
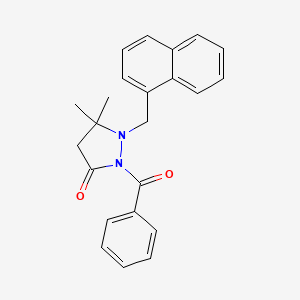
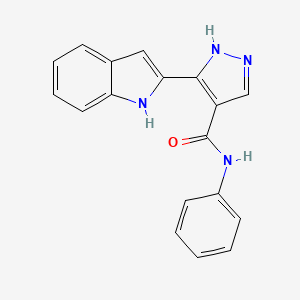
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)


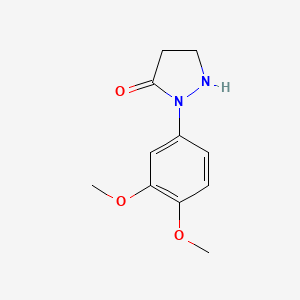
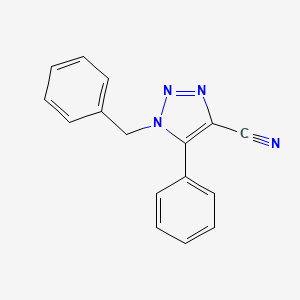
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
